11-Desethyl Irinotecan

Analytical Chemistry Pharmaceutical Quality Control Stability-Indicating Methods

11-Desethyl Irinotecan is a distinct CYP3A4-mediated primary metabolite of Irinotecan, not interchangeable with the prodrug or active SN-38. Its unique retention time, mass fragmentation, and molecular identity make it the obligatory reference standard for impurity profiling in stability-indicating HPLC/UPLC methods, ICH-compliant method validation, and definitive metabolite identification in pharmacokinetic studies. Ordinary Irinotecan or SN-38 cannot substitute for this specific analyte in LC-MS/MS therapeutic drug monitoring assays. Procuring this high-purity compound ensures method specificity, regulatory compliance with pharmacopeial monographs, and reliable quantification in research and quality control.

Molecular Formula C31H34N4O6
Molecular Weight 558.64
CAS No. 103816-16-6
Cat. No. B601126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Desethyl Irinotecan
CAS103816-16-6
Synonyms(S)-4-Ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione-9-yl (1,4'-bipiperidine)-1'-carboxylate ;  [1,4’-Bipiperidine]-1’-carboxylic acid (4S)-4-ethyl-3,4,12,14- tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino
Molecular FormulaC31H34N4O6
Molecular Weight558.64
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)N6CCC(CC6)N7CCCCC7)O
InChIInChI=1S/C31H34N4O6/c1-2-31(39)24-16-26-27-20(17-35(26)28(36)23(24)18-40-29(31)37)14-19-15-22(6-7-25(19)32-27)41-30(38)34-12-8-21(9-13-34)33-10-4-3-5-11-33/h6-7,14-16,21,39H,2-5,8-13,17-18H2,1H3/t31-/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Structure & Identifiers


Interactive Chemical Structure Model





11-Desethyl Irinotecan (CAS 103816-16-6): A Critical Irinotecan Metabolite and Reference Standard for Cancer Research


11-Desethyl Irinotecan (CAS 103816-16-6), also known as Irinotecan EP Impurity A, is a camptothecin analog and a major metabolite of the chemotherapeutic prodrug Irinotecan (CPT-11) [1]. As a member of the topoisomerase I inhibitor class, it is structurally defined by the loss of an ethyl group from the 11-position of the parent molecule. While Irinotecan is a prodrug requiring enzymatic conversion to the highly active SN-38, 11-Desethyl Irinotecan is a distinct primary metabolite generated via cytochrome P450 3A4 (CYP3A4)-mediated metabolism. Its primary applications are in analytical chemistry as a reference standard for impurity profiling and in pharmacology as a metabolite for in vitro studies .

Why 11-Desethyl Irinotecan Is Not Interchangeable with Irinotecan or SN-38 in Analytical and Research Workflows


Generic substitution is scientifically invalid for 11-Desethyl Irinotecan due to its fundamentally distinct application profile compared to its close structural analogs. Unlike Irinotecan, which is used as a prodrug for in vivo efficacy studies, and SN-38, the potent active metabolite, 11-Desethyl Irinotecan serves a specialized and non-interchangeable purpose. It is primarily employed as a reference standard for impurity profiling in quality control assays or as a deuterated internal standard for precise quantification via LC-MS/MS [1]. Its specific molecular weight, chromatographic retention time, and fragmentation pattern are unique identifiers that differentiate it from the parent drug and other metabolites like APC and SN-38G. Procurement of the specific compound is essential for accurate method development, validation, and compliance with pharmacopeial monographs for Irinotecan drug substance and finished product analysis .

Quantitative Differentiation of 11-Desethyl Irinotecan: Evidence for Selection in Analytical and Metabolic Studies


Distinctive Chromatographic Behavior Validates its Use as a System Suitability Marker in UPLC Method Development

In a validated stability-indicating UPLC method for Irinotecan hydrochloride dosage forms, 11-Desethyl Irinotecan (Irinotecan EP Impurity A) exhibited a distinct and well-resolved chromatographic peak from the main Irinotecan peak and six other impurities and degradation products. This baseline resolution is a critical quantitative attribute that confirms the method's specificity and its ability to accurately assess the purity and stability of Irinotecan formulations [1].

Analytical Chemistry Pharmaceutical Quality Control Stability-Indicating Methods

Verified Physicochemical Properties: Differentiating Procurement from Related Camptothecin Analogs

The unique molecular fingerprint of 11-Desethyl Irinotecan is defined by its specific molecular weight and stereochemistry, distinguishing it from structurally similar analogs like Irinotecan (MW 586.7) and SN-38 (MW 392.4). This data, confirmed by authoritative databases, is fundamental for accurate identification and procurement, ensuring researchers acquire the correct material for their intended analytical or metabolic studies [1].

Physicochemical Characterization Drug Discovery Analytical Chemistry

Defined Role as a CYP3A4 Metabolite: Distinguishing its Pathway from CES-Mediated Activation

While Irinotecan is a prodrug that requires activation by carboxylesterases (CES) to form the cytotoxic SN-38, 11-Desethyl Irinotecan is formed via an oxidative metabolic pathway. Specifically, it is a primary metabolite generated by the cytochrome P450 3A4 (CYP3A4) enzyme [1]. This represents a distinct and parallel route of metabolism, making 11-Desethyl Irinotecan a critical analyte for studying drug-drug interactions and inter-patient variability in Irinotecan pharmacokinetics. This is a notable exception to the common focus on CES-mediated activation.

Drug Metabolism Pharmacokinetics In Vitro ADME

Primary Application Scenarios for Procuring 11-Desethyl Irinotecan (CAS 103816-16-6)


Analytical Method Development and Validation for Irinotecan Impurity Profiling

Procuring 11-Desethyl Irinotecan is essential for pharmaceutical and contract research organizations (CROs) developing and validating stability-indicating HPLC/UPLC methods for Irinotecan drug substance and finished products. As established in the evidence above, the compound serves as a critical system suitability marker to confirm the method's ability to resolve it from the active pharmaceutical ingredient (API) and other impurities, ensuring compliance with ICH guidelines and pharmacopeial monographs [1].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Research institutions and pharmaceutical companies investigating the pharmacokinetics of Irinotecan require 11-Desethyl Irinotecan as a reference standard for identifying and quantifying this specific CYP3A4-mediated metabolite. The evidence confirms its distinct metabolic origin, making it invaluable for studying the impact of CYP3A4 inhibitors or inducers on Irinotecan metabolism, which is a key factor in predicting toxicity and efficacy [1].

Bioanalytical Assay Development for Therapeutic Drug Monitoring (TDM)

Clinical research laboratories developing LC-MS/MS assays for the therapeutic drug monitoring (TDM) of Irinotecan rely on authentic standards of its major metabolites. The evidence underscores that 11-Desethyl Irinotecan is a major, well-defined analyte that must be differentiated from the parent drug and other metabolites like SN-38 and APC. Procurement of a high-purity reference standard ensures accurate quantification and method reliability, which is a crucial step in validating assays for potential clinical use [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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